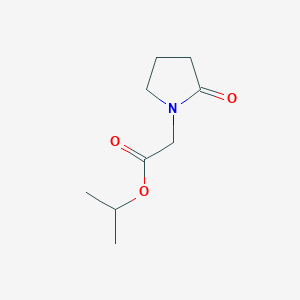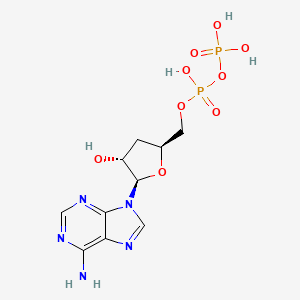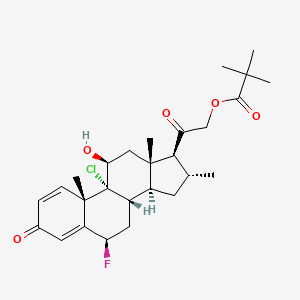
6-(R)-Clocortolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-®-Clocortolone is a synthetic corticosteroid with anti-inflammatory properties. It is used in various medical applications, particularly in dermatology, to treat inflammatory skin conditions. The compound is known for its efficacy and relatively low side effect profile compared to other corticosteroids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-®-Clocortolone involves multiple steps, starting from a suitable steroid precursor. The key steps include selective chlorination and subsequent functional group modifications to achieve the desired stereochemistry and functional groups. The reaction conditions typically involve the use of chlorinating agents, solvents, and catalysts to facilitate the transformations.
Industrial Production Methods
In industrial settings, the production of 6-®-Clocortolone is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-purity reagents, and stringent quality control measures to ensure consistency and yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
6-®-Clocortolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Halogenation and other substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6-®-Clocortolone. These derivatives can be further studied for their potential therapeutic applications.
Applications De Recherche Scientifique
6-®-Clocortolone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of corticosteroids.
Biology: The compound is used in cell culture studies to investigate its effects on inflammation and immune response.
Medicine: 6-®-Clocortolone is used in clinical trials to evaluate its efficacy and safety in treating various inflammatory conditions.
Industry: The compound is used in the formulation of topical creams and ointments for dermatological applications.
Mécanisme D'action
6-®-Clocortolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding initiates a cascade of events, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, the complex interacts with specific DNA sequences, modulating the transcription of anti-inflammatory genes and suppressing the expression of pro-inflammatory genes. This results in a reduction of inflammation and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrocortisone
- Prednisolone
- Betamethasone
Comparison
Compared to other corticosteroids like hydrocortisone and prednisolone, 6-®-Clocortolone has a higher potency and a more favorable side effect profile. It is less likely to cause skin thinning and other adverse effects commonly associated with long-term corticosteroid use. Additionally, its unique chemical structure allows for better penetration and retention in the skin, making it particularly effective for topical applications.
Propriétés
Formule moléculaire |
C27H36ClFO5 |
|---|---|
Poids moléculaire |
495.0 g/mol |
Nom IUPAC |
[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19-,21+,22-,25+,26+,27+/m1/s1 |
Clé InChI |
SXYZQZLHAIHKKY-FIHDXIENSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F |
SMILES canonique |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate](/img/structure/B13443685.png)
![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
![[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide](/img/structure/B13443697.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)
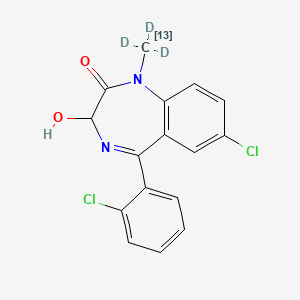
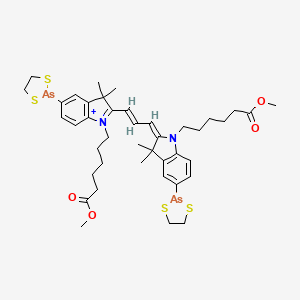
![5,6-Dihydrofuro[2,3-c]pyridazin-3-amine](/img/structure/B13443722.png)
![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)

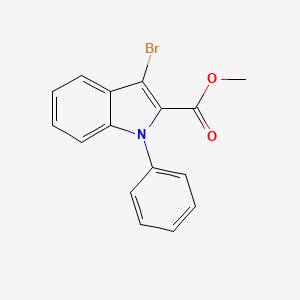
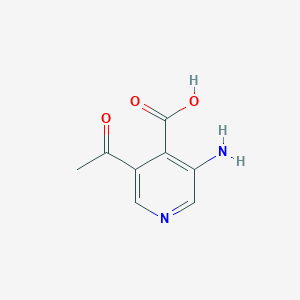
![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)
